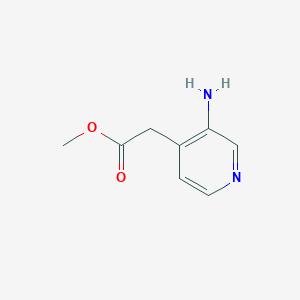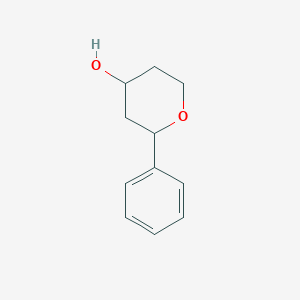
2-Phenyltetrahydro-2H-pyran-4-OL
Overview
Description
2-Phenyltetrahydro-2H-pyran-4-OL is a chemical compound with the linear formula C11H14O2 . It has a molecular weight of 178.233 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of compounds with a tetrahydropyranic structure, such as 2-Phenyltetrahydro-2H-pyran-4-OL, is often achieved through methods like Prins cyclization . This process is considered a formal [3 + 3] cycloaddition .Molecular Structure Analysis
The molecular structure of 2-Phenyltetrahydro-2H-pyran-4-OL is represented by the formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .Chemical Reactions Analysis
2-Phenyltetrahydro-2H-pyran-4-OL, like other compounds with a 2H-pyran ring, can undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenyltetrahydro-2H-pyran-4-OL include a density of 1.1±0.1 g/cm3, a boiling point of 329.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.4±3.0 kJ/mol, a flash point of 152.9±22.1 °C, and an index of refraction of 1.552 .Scientific Research Applications
Synthesis and Intermediates
Facile Synthesis of Aryldihydropyrans : A synthesis method for 2-aryl-2,5-dihydro-2H-pyrans is reported, providing intermediates for C-aryl glycosides synthesis, useful in organic chemistry (Brimble, Pavia, & Stevenson, 2002).
Prins-Friedel-Crafts-Type Reaction : Undergraduate organic laboratory projects investigate the environmentally friendly synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, demonstrating the compound's role as a reactant in student research (Dintzner, Maresh, Kinzie, Arena, & Speltz, 2012).
Spectroscopic Characterisation : A study of the ring-opened form of a 2H-naphtho[1,2-b]pyran illuminates the novel photomerocyanine, highlighting its application in spectroscopic analysis (Aiken, Booth, Gabbutt, Heron, Rice, Charaf-Eddin, & Jacquemin, 2014).
Organic Chemistry and Catalysis
Prins Cyclization Mechanism : Research elucidating the mechanism of Prins cyclization in the preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol explores the influence of catalyst type and water addition, contributing to organic synthetic methods (Vyskočilová, Rezková, Vrbková, Paterova, & Červený, 2016).
Cross-Coupling Reactions in Organic Synthesis : The utility of halogenated 1-phenylpyrazol-3-ols in Pd-catalyzed cross-coupling reactions highlights the role of pyran derivatives in creating diverse phenylpyrazole structures, crucial for organic synthesis (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009).
Gas-Phase Pyrolysis Kinetics : Studies on the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers provide insights into reaction mechanisms and kinetic parameters, informing the field of physical organic chemistry (Álvarez-Aular, Cartaya, Maldonado, Monascal, Coll, & Chuchani, 2018).
Optoelectronics and Material Science
Organic Light-Emitting Devices (OLEDs) : Research into the effects of charge trapping and polarization in OLEDs using pyran-containing dyes demonstrates the compound's significance in optoelectronics and material science (Nüesch, Berner, Tutiš, Schaer, Ma, Wang, Zhang, & Zuppiroli, 2005).
Optoelectronic Properties in OLED Materials : Explorations of the structural, optoelectronic, and charge transport properties of Pechmann dyes, derived from pyran structures, reveal their potential as efficient materials for OLEDs (Wazzan & Irfan, 2019).
properties
IUPAC Name |
2-phenyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLNWRTGPPGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438160 | |
| Record name | 2-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyltetrahydro-2H-pyran-4-OL | |
CAS RN |
82065-19-8 | |
| Record name | 2-phenyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



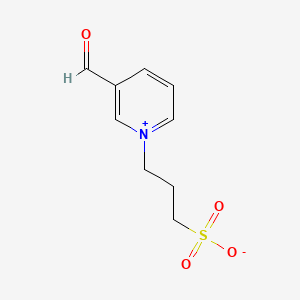
![1',2',3',6'-Tetrahydro-[2,4']bipyridinyl](/img/structure/B1611418.png)
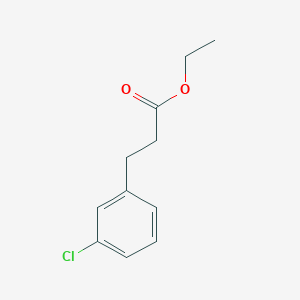
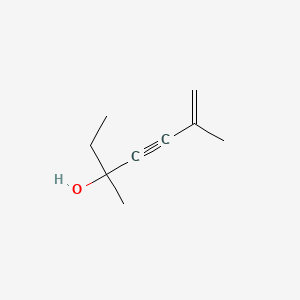
![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)


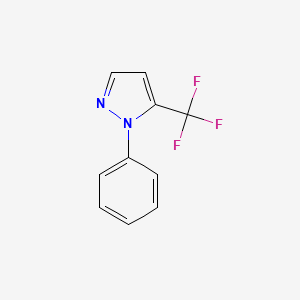
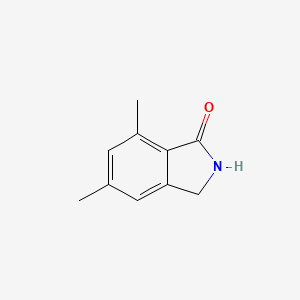
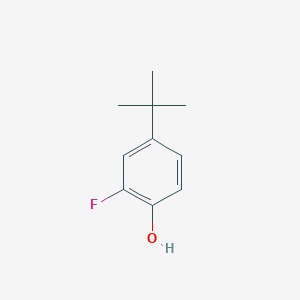
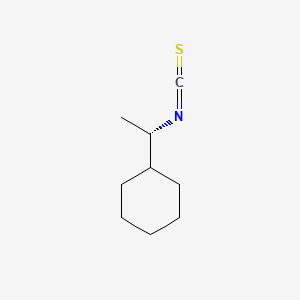
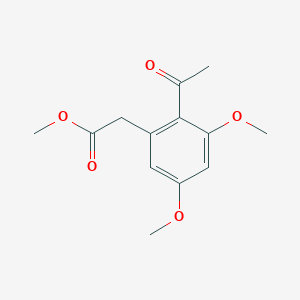
![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)
